Methyl 3-methyl-1H-indole-6-carboxylate
Description
Historical Context and Evolution of Indole (B1671886) Chemistry Research
The journey of indole chemistry began with the study of the well-known dye indigo. wikipedia.org In 1866, the German chemist Adolf von Baeyer achieved a landmark by reducing oxindole (B195798) with zinc dust to isolate the parent indole heterocycle for the first time. wikipedia.orgbiocrates.com The name "indole" itself is a portmanteau of "indigo" and "oleum," the latter referring to the fuming sulfuric acid used in early reactions. wikipedia.org
Interest in the indole scaffold intensified dramatically in the 1930s upon the discovery of its presence in crucial biomolecules, including the essential amino acid tryptophan and various indole alkaloids. wikipedia.orgnih.gov This realization spurred the development of synthetic methodologies to construct the indole core. The Fischer indole synthesis, developed in 1883 by Emil Fischer, became one of the oldest and most reliable methods for creating substituted indoles and is still in use today. wikipedia.org Another key development was the Leimgruber–Batcho indole synthesis, disclosed in 1976, which is noted for its high yields and popularity within the pharmaceutical industry. wikipedia.org
Over the decades, research has evolved from these classical methods to more advanced and efficient strategies. The late 20th and early 21st centuries have seen the advent of transition-metal-catalyzed reactions, such as those developed by Buchwald and others, which allow for precise C-N and C-C bond formations. nih.gov More recently, techniques like microwave-assisted synthesis have been employed to accelerate reactions and improve yields, making the production of diverse indole derivatives more practical and efficient. eurekalert.orgmdpi.com
Table 1: Key Milestones in Indole Chemistry
| Year | Milestone | Significance | Reference(s) |
| 1866 | Adolf von Baeyer first isolates indole from oxindole. | Marks the beginning of indole chemistry. | wikipedia.orgbiocrates.com |
| 1883 | Emil Fischer develops the Fischer indole synthesis. | Provides a reliable and versatile method for synthesizing substituted indoles. | wikipedia.org |
| 1930s | The indole nucleus is identified in tryptophan and other key alkaloids. | Sparks widespread interest in indole's biological and chemical properties. | wikipedia.org |
| 1976 | The Leimgruber–Batcho indole synthesis is disclosed. | Offers a high-yielding method popular in the pharmaceutical industry. | wikipedia.org |
| 1998 | Buchwald reports on transition-metal-mediated indole synthesis. | Introduces modern, efficient catalytic methods for indole ring formation. | nih.gov |
| 2000s-Present | Widespread adoption of microwave-assisted and flow synthesis. | Enables ultrafast, simple, and scalable production of indole derivatives. | eurekalert.org |
Rationale for Investigating Methyl 3-methyl-1H-indole-6-carboxylate Scaffolds in Modern Chemical Biology and Materials Science
The indole scaffold's structural versatility allows for the incorporation of diverse substituents, which can significantly modulate the biological activity or material properties of the resulting compounds. nih.gov The specific structure of this compound presents a compelling case for investigation in both chemical biology and materials science.
In chemical biology , the rationale is multifaceted. The indole ring itself is a key pharmacophore found in numerous approved drugs. ijpsr.com The carboxylate group, particularly as a methyl ester, serves as a crucial functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, enabling the exploration of structure-activity relationships. researchgate.net This functional group is also a key feature in molecules designed to interact with biological targets; for instance, indole-2-carboxylates have been identified as potent inhibitors of metallo-β-lactamases, offering a potential strategy to combat antibiotic resistance. researchgate.net The substitution pattern—a methyl group at the C3 position and the carboxylate at C6—is also significant. The 3-methyl group mirrors the structure of skatole (3-methylindole), a common biological metabolite, while C6-substitution allows for modification without sterically encumbering the N-H group or the C2/C3 positions, which are often critical for binding interactions.
In materials science , the interest in indole scaffolds is growing. The aromatic, electron-rich nature of the indole ring can be harnessed to create novel functional materials. Indole derivatives, including Methyl indole-3-carboxylate (B1236618), have been incorporated into the development of new polymers, coatings, and adhesives. chemimpex.com The carboxylate functionality on the this compound scaffold provides a reactive site for polymerization or for grafting onto other material surfaces, potentially imparting unique optical, electronic, or thermal properties to the resulting materials.
Overview of Key Research Areas and Interdisciplinary Connections
Research into indole carboxylate derivatives like this compound is inherently interdisciplinary, bridging fundamental chemistry with applied sciences.
Key research areas include:
Medicinal Chemistry and Drug Discovery : This is the most prominent field for indole derivatives. They are investigated as potential treatments for a wide spectrum of diseases, including cancer, microbial infections, inflammation, neurodegenerative disorders, and metabolic conditions. nih.govnih.govresearchgate.net This area connects directly with pharmacology, molecular biology, and clinical research to identify and validate new therapeutic agents.
Chemical Biology : Beyond drug development, indole scaffolds are used as chemical probes to study biological processes. chemimpex.com For example, they are employed in studies of enzyme inhibition and metabolic pathways, providing insights into complex biological systems. chemimpex.com This research links synthetic chemistry with biochemistry and systems biology.
Agrochemistry : The indole structure is central to plant biology, with indole-3-acetic acid being a primary plant hormone. nih.gov This has led to the development of indole-based agrochemicals for plant growth regulation and pest control. chemimpex.com This area represents a connection between organic chemistry, plant science, and agriculture.
Materials Science : The use of indole derivatives in creating novel polymers and functional materials is an expanding field. chemimpex.com Research here connects the synthetic and electronic properties of these molecules with polymer science and engineering to create advanced materials for various applications.
Table 2: Research Areas and Interdisciplinary Connections of Indole Carboxylate Scaffolds
| Research Area | Focus | Interdisciplinary Connection(s) |
| Medicinal Chemistry | Design and synthesis of new drugs for cancer, infectious diseases, inflammation, etc. nih.govresearchgate.net | Pharmacology, Molecular Biology, Clinical Medicine |
| Chemical Biology | Use as molecular probes to study enzyme function and metabolic pathways. chemimpex.comnih.gov | Biochemistry, Systems Biology, Molecular Diagnostics |
| Agrochemistry | Development of plant growth regulators and pesticides. nih.govchemimpex.com | Plant Science, Agriculture, Environmental Science |
| Materials Science | Creation of novel polymers, coatings, and functional materials. chemimpex.com | Polymer Chemistry, Physics, Engineering |
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUBOSKPVMRVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620388 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184151-49-3 | |
| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Methyl 1h Indole 6 Carboxylate and Its Analogues
Established Synthetic Pathways for Indole-6-carboxylates
Traditional methods for synthesizing indole-6-carboxylates often rely on the esterification of the corresponding carboxylic acid or the functionalization of a pre-existing indole (B1671886) ring system.
Esterification Reactions for Indole Carboxylate Formation
The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to their corresponding esters. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water, a byproduct, is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For the synthesis of methyl 3-methyl-1H-indole-6-carboxylate, 3-methyl-1H-indole-6-carboxylic acid would be reacted with methanol (B129727) under acidic conditions.
The mechanism of Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com
Proton transfer from the alcohol-derived portion to one of the hydroxyl groups. organic-chemistry.orgmasterorganicchemistry.com
Elimination of water to form a protonated ester. organic-chemistry.orgmasterorganicchemistry.com
Deprotonation to yield the final ester product and regenerate the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com
| Reaction | Reactants | Catalyst | Product |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄, TsOH) | Ester, Water |
Functionalization of Pre-existing Indole Systems
Another common strategy involves introducing the carboxylate group onto a pre-existing indole scaffold. This can be achieved through various C-H functionalization reactions. For instance, direct carboxylation of an indole at the C6 position can be challenging due to the inherent reactivity of other positions, particularly C3. rsc.org Therefore, regioselective methods are crucial.
One approach involves the use of directing groups to guide the functionalization to the desired position. For example, a removable directing group can be installed on the indole nitrogen or another position to facilitate selective C6-functionalization. nih.gov Palladium-catalyzed C-H activation has emerged as a powerful tool for such transformations. nih.govacs.org
Furthermore, halogenation of the indole ring at a specific position, followed by a metal-catalyzed cross-coupling reaction, is a viable route. For example, regioselective bromination of methyl indole-3-carboxylate (B1236618) at the 5 and 6 positions has been reported, providing a handle for further functionalization. rsc.org
Novel Approaches to Indole Carboxylate Synthesis
Recent advancements in organic synthesis have led to the development of more efficient and sophisticated methods for constructing the indole core and introducing the carboxylate functionality.
Palladium-Catalyzed Heterocyclization and Intramolecular Oxidative Coupling Strategies
Palladium-catalyzed reactions have revolutionized indole synthesis. The Larock indole synthesis, for instance, allows for the construction of 2,3-disubstituted indoles from o-haloanilines and alkynes. rsc.org Modifications of this and other palladium-catalyzed cyclization reactions can be adapted to produce indole-6-carboxylates.
Intramolecular oxidative C-H/C-H cross-coupling reactions offer a direct and atom-economical approach to indole synthesis. nih.govacs.org These reactions, often mediated by copper or palladium catalysts, involve the formation of a C-C bond between two C-H bonds within the same molecule. nih.govacs.org This strategy can be employed to construct the indole ring system with a pre-installed carboxylate group on the starting material. For example, a suitably substituted aniline (B41778) derivative can undergo intramolecular cyclization to form the indole-6-carboxylate. nih.gov
Recent research has also highlighted palladium-catalyzed aerobic amination of aryl C-H bonds as a method to synthesize indole-2-carboxylate (B1230498) derivatives. nih.gov Additionally, palladium-catalyzed oxidative arylacetoxylation of alkenes provides a pathway to 3-substituted indoles and indolines. rsc.org
| Method | Catalyst | Key Transformation |
| Larock Indole Synthesis | Palladium Complex | Annulation of o-haloanilines and alkynes |
| Intramolecular Oxidative Coupling | Copper or Palladium | C-H/C-H bond formation |
| Reductive N-Heteroannulation | Palladium Diacetate/Triphenylphosphine | Cyclization of 2-nitrostyrenes |
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. researchgate.netrsc.orgrug.nlnih.gov Several MCRs have been developed for the synthesis of functionalized indoles. researchgate.netnih.govarkat-usa.org These reactions often proceed through a cascade of transformations, rapidly building molecular complexity from simple starting materials. researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov
For example, a one-pot synthesis of indolylnicotinonitriles has been achieved through a multi-component reaction. researchgate.net The development of sustainable MCRs using green solvents and catalysts is an active area of research. rsc.orgrug.nl
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.netrsc.org These processes are highly atom-economical and can lead to the formation of complex polycyclic indole structures in a single step. researchgate.netrsc.org An acid-catalyzed cascade reaction has been reported to produce a novel tetracyclic indole scaffold. mdpi.com
Stereoselective and Regioselective Synthesis of Indole Derivatives
The control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. Significant efforts have been dedicated to developing methods for the stereoselective and regioselective functionalization of indoles. nih.govtandfonline.comresearchgate.netthieme-connect.comresearchgate.net
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C3-functionalized indole derivatives. researchgate.net For instance, chiral phosphoric acids can catalyze the asymmetric addition of nucleophiles to indoles.
Regioselective functionalization of the indole core can be achieved by exploiting the inherent reactivity of the indole ring or by using directing groups. nih.govtandfonline.com For example, the regioselective nitration of indoles at the C3 position has been achieved under non-acidic and non-metallic conditions. nih.gov The development of regioselective C-H activation/functionalization methods continues to be a major focus in indole chemistry. nih.govthieme-connect.com
Application of Green Chemistry Principles in Synthesis
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles are applicable to the synthesis of this compound, primarily through modifications of classical methods like the Fischer indole synthesis.
Green approaches focus on several key areas:
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. nih.govresearchgate.net For the Fischer synthesis of the title compound, microwave assistance can accelerate the initial hydrazone formation and the subsequent cyclization step.
Greener Solvents: Traditional indole syntheses often employ volatile and toxic organic solvents. Green chemistry promotes the use of more benign alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.netnih.gov The use of the ionic liquid [BMIM]BF₄, for instance, has been shown to be effective as a reusable solvent for related Friedel-Crafts acylation reactions on indoles. researchgate.netnih.gov
Catalysis: Replacing stoichiometric acid catalysts with reusable, catalytic amounts of solid acids or metal triflates aligns with green principles. researchgate.netnih.gov Yttrium triflate, for example, has been used effectively in catalytic amounts for the acylation of indoles, and the catalyst can be recycled multiple times. researchgate.netnih.gov
Atom Economy: One-pot syntheses, where intermediates are not isolated, improve atom economy and reduce waste. thermofisher.com The Fischer indole synthesis can be performed as a one-pot reaction, directly combining the hydrazine (B178648) and ketone precursors without isolating the intermediate hydrazone, which is an efficient approach. thermofisher.com
| Green Principle | Application/Method | Advantage | Reference |
|---|---|---|---|
| Alternative Energy | Microwave Irradiation | Reduced reaction time, higher yields | nih.govresearchgate.net |
| Safer Solvents | Use of Ionic Liquids (e.g., [BMIM]BF₄) or Water/Ethanol | Reduced toxicity, potential for recycling | researchgate.netnih.gov |
| Catalysis | Use of reusable catalysts (e.g., Y(OTf)₃, solid acids) | Reduced waste, lower catalyst loading | researchgate.netnih.gov |
| Atom Economy | One-pot Fischer Indole Synthesis | Fewer purification steps, less solvent waste | thermofisher.com |
Synthesis of Key Precursors and Intermediates for this compound Derivatization
The primary route to the core structure of this compound is the Fischer indole synthesis. wikipedia.org This reaction requires two key precursors: a substituted phenylhydrazine (B124118) and a ketone.
(4-(Methoxycarbonyl)phenyl)hydrazine: This is the key aromatic precursor. Its synthesis typically starts from the commercially available 4-aminobenzoic acid. The process involves esterification to methyl 4-aminobenzoate, followed by diazotization with sodium nitrite (B80452) under acidic conditions, and subsequent reduction of the diazonium salt (e.g., with tin(II) chloride or sodium sulfite) to yield the desired hydrazine.
Acetone (Propan-2-one): This readily available and inexpensive ketone provides the three carbons needed to form the pyrrole (B145914) ring portion of the indole, including the C2, C3, and the C3-methyl group.
The Fischer reaction itself involves heating these two precursors in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to form the indole ring system. thermofisher.comwikipedia.org
For post-synthetic derivatization, the primary intermediate is the title compound itself. However, to enable specific modifications, other intermediates can be prepared. For instance, halogenation of the indole ring (discussed in section 2.4.2) provides key intermediates for cross-coupling reactions. Synthesis of a 3-formyl analogue, Methyl 3-formyl-1H-indole-6-carboxylate, would create an electrophilic handle for nucleophilic additions to introduce complexity at the C3-side chain.
Post-Synthetic Modifications and Derivatization Strategies
Once the this compound core is synthesized, it can be further functionalized at several positions to create a diverse library of analogues. The primary sites for modification are the indole nitrogen (N1), the C2 position, the aromatic ring carbons (C4, C5, C7), and the 3-methyl group.
Alkylation and acylation are fundamental methods for introducing new carbon-based functional groups. The regioselectivity of these reactions on the indole core is highly dependent on the reaction conditions.
N-Alkylation/Acylation: The indole nitrogen is a common site for functionalization. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or acyl chloride readily yields the N-substituted product. This modification can significantly alter the compound's electronic properties and steric profile.
C-Acylation: Friedel-Crafts acylation of indoles can be directed to different positions. While acylation of a simple indole typically occurs at the nucleophilic C3 position, the presence of the 3-methyl group in the target compound blocks this site. nih.govorganic-chemistry.org Therefore, acylation is expected to occur preferentially at the C2 position. Studies on 3-methylindole (B30407) have shown that Friedel-Crafts acylation with acid anhydrides in the presence of catalysts like sulfated zirconia can selectively yield the 2-acyl product. researchgate.net
| Reaction Type | Reagent | Catalyst | Primary Product | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acid Anhydride | Sulfated Zirconia | 2-Acyl-3-methylindole | researchgate.net |
| Friedel-Crafts Acylation | Acyl Chloride | Et₂AlCl | 3-Acylindole (on unsubstituted indole) | organic-chemistry.org |
Introducing halogens (F, Cl, Br, I) or chalcogens (S, Se) onto the indole scaffold provides valuable handles for further transformations, especially transition-metal-catalyzed cross-coupling reactions.
Halogenation: Electrophilic halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine, respectively. The position of halogenation on the this compound ring will be directed by the existing substituents. The electron-donating nature of the indole nitrogen and the 3-methyl group would likely direct halogenation to the C2, C4, or C7 positions. Enzymatic halogenation using flavin-dependent halogenases offers a green and highly selective alternative for modifying indole rings, including at the C6 position. researchgate.net
Chalcogenation: The direct introduction of sulfur or selenium groups (chalcogenation) at the C3 position of indoles is a well-established transformation. However, since the C3 position is blocked in the target molecule, chalcogenation would likely occur at other positions, such as C2. Methods using reagents like N-sulfenylsuccinimide or N-selenophthalimide with a copper catalyst could potentially be adapted for the C2-chalcogenylation of this specific indole derivative.
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for introducing complex aryl, heteroaryl, vinyl, and amino substituents onto the indole core. These reactions typically require a halogenated indole precursor.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide. ias.ac.innih.gov By first halogenating the this compound core (e.g., at C2, C4, C5, or C7), a wide variety of aryl and heteroaryl groups can be installed. This method is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups. researchgate.netnih.gov
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene under palladium catalysis, forming a new C-C bond and introducing an alkenyl substituent. nih.govnih.govwikipedia.org This provides a route to compounds with vinyl groups, which can be further modified. Aqueous conditions have been developed for Heck couplings on bromo- and iodo-indoles, enhancing the reaction's applicability. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. nih.govorganic-chemistry.org It is a premier method for synthesizing N-arylindoles (by coupling an indole with an aryl halide) or for introducing amino groups onto the indole's benzene (B151609) ring (by coupling a halo-indole with an amine). researchgate.netlibretexts.org This allows for the incorporation of complex secondary or tertiary amine functionalities.
| Reaction | Catalyst System (Typical) | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Ligand (e.g., SPhos) + Base | Halo-indole + Boronic Acid/Ester | C(sp²)-C(sp²) | ias.ac.innih.gov |
| Heck | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base | Halo-indole + Alkene | C(sp²)-C(sp²) | nih.govnih.gov |
| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) + Base | Halo-indole + Amine OR Indole + Aryl Halide | C(sp²)-N | nih.govorganic-chemistry.orglibretexts.org |
| Sonogashira | Pd catalyst + Cu(I) cocatalyst + Base | Halo-indole + Terminal Alkyne | C(sp²)-C(sp) | nih.govmdpi.com |
Chemical Reactivity and Mechanistic Studies of Methyl 3 Methyl 1h Indole 6 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. In the case of Methyl 3-methyl-1H-indole-6-carboxylate, the C3 position, which is typically the most nucleophilic site in indoles, is blocked by a methyl group. This substitution pattern directs electrophilic attacks to other positions on the indole ring.
Electrophilic Substitution:
The presence of the methyl group at C3 generally directs electrophilic substitution to the C2 position of the indole nucleus. However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. The electron-withdrawing nature of the methyl carboxylate group at the C6 position deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring.
Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts acylation. For 3-substituted indoles, these reactions are anticipated to occur at the C2 position. For instance, bromination of substituted 3-methylindoles can be directed to the C2 position through an electrophilic process acs.org.
A notable example of electrophilic substitution on an electron-rich aromatic ring is the Vilsmeier-Haack reaction , which is used for formylation. This reaction typically occurs at the most electron-rich position of the aromatic or heteroaromatic compound jk-sci.comijpcbs.comwikipedia.org. For an indole derivative like this compound, where C3 is substituted, the Vilsmeier-Haack reaction would be expected to proceed at the C2 position. The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the indole ring wikipedia.org.
Interactive Data Table: Expected Products of Electrophilic Substitution on this compound
| Reaction Type | Electrophile | Expected Major Product |
| Halogenation | Br₂ | Methyl 2-bromo-3-methyl-1H-indole-6-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Methyl 3-methyl-2-nitro-1H-indole-6-carboxylate |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Methyl 2-acetyl-3-methyl-1H-indole-6-carboxylate |
| Vilsmeier-Haack | POCl₃/DMF | Methyl 2-formyl-3-methyl-1H-indole-6-carboxylate |
Nucleophilic Substitution:
Nucleophilic substitution on the indole ring is less common due to its electron-rich nature. However, it can occur under specific conditions, particularly on indole derivatives bearing electron-withdrawing groups or when the reaction proceeds through an intermediate that facilitates nucleophilic attack. For instance, nucleophilic substitution reactions have been observed on the indole nucleus, leading to the synthesis of 2-substituted indole-3-carboxaldehydes researchgate.net.
Oxidative and Reductive Transformations of the Indole Nucleus
The indole nucleus and its substituents can undergo both oxidative and reductive transformations.
Oxidative Transformations:
The 3-methyl group of 3-methylindoles can be selectively oxidized. For example, the reaction of 3-methylindoles with primary amines in the presence of an oxidant can lead to the selective functionalization of the C2-C3 bond, resulting in the formation of quinazolinones through a process involving oxygenation, nitrogenation, ring-opening, and recyclization acs.org. Oxidation of 3-methylindole (B30407) can also lead to the formation of various oxidized products, including 3-methyloxindole and 3-methyleneindolenine wikipedia.org. Furthermore, the oxidation of 2- or 3-methylindole derivatives with active manganese dioxide has been reported to yield indole-2,3-dialdehydes byjus.com.
Reductive Transformations:
The indole nucleus can be reduced to indoline (2,3-dihydroindole) under various conditions. Catalytic hydrogenation is a common method for this transformation. The hydrogenation of unprotected indoles can be challenging but has been achieved using catalysts like Pt/C in an acidic aqueous medium nih.gov. The reduction of indole-2-carboxylic acids and their esters to the corresponding indoline derivatives can be accomplished using dissolving metal reductions, such as with lithium, sodium, or potassium in liquid ammonia nih.gov.
Cyclization and Rearrangement Processes Involving the Indole Carboxylate Moiety
The indole ring and its substituents can participate in various cyclization and rearrangement reactions to form more complex heterocyclic systems.
Cyclization Processes:
Intramolecular cyclization reactions are valuable for constructing polycyclic indole derivatives. For instance, the intramolecular cyclization of o-alkynyl arylamines can lead to the formation of poly-functionalized 3-selenylindoles nih.gov. Palladium-catalyzed intramolecular cyclization of aniline-tethered alkynyl cyclohexadienones has been used to synthesize cyclohexanone-fused tetrahydropyrano[3,4-b]indoles mdpi.com.
The Fischer indole synthesis is a classic method for forming the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions wikipedia.orgbyjus.comalfa-chemistry.comnih.govnih.gov. This reaction proceeds through a byjus.combyjus.com-sigmatropic rearrangement of a phenylhydrazone intermediate wikipedia.orgbyjus.com. While this is a method for indole synthesis rather than a reaction of a pre-formed indole, it is a fundamental process in indole chemistry.
Rearrangement Processes:
Rearrangements involving the indole nucleus are also known. For example, a catalyst-controlled chemoselective formal 1,2-addition of 3-indolylmethanols with cyclic enaminones has been shown to proceed through a tandem sequence of 1,4-addition followed by a byjus.comacs.org-C migration to afford C2-functionalized indoles acs.org.
Reactivity of the Ester Functional Group: Hydrolysis and Transesterification
The methyl carboxylate group at the C6 position of this compound is susceptible to reactions typical of esters, primarily hydrolysis and transesterification.
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is a common method for cleaving simple esters nih.gov. The resulting carboxylate salt can then be protonated to yield the free carboxylic acid.
Transesterification:
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be performed on the methyl ester group. This reaction is typically catalyzed by an acid or a base.
Interactive Data Table: Reactions of the Ester Functional Group
| Reaction | Reagents | Product |
| Basic Hydrolysis | NaOH, H₂O/MeOH | 3-methyl-1H-indole-6-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄, H₂O/MeOH | 3-methyl-1H-indole-6-carboxylic acid |
| Transesterification | Ethanol (B145695), H⁺ or EtO⁻ | Ethyl 3-methyl-1H-indole-6-carboxylate |
Chemo- and Regioselectivity in Complex Reaction Systems
In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a key challenge in synthesis.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of this molecule, a selective reducing agent could potentially reduce the ester group to an alcohol without affecting the indole ring, or vice-versa. The use of milder reducing agents like sodium borohydride would likely not reduce the ester, while a stronger agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol youtube.comkhanacademy.org. The indole ring itself can be reduced under specific catalytic hydrogenation conditions nih.gov.
Regioselectivity:
Regioselectivity is the preference for reaction at one position over another. As discussed in the context of electrophilic substitution, the methyl group at C3 directs incoming electrophiles primarily to the C2 position. The electron-withdrawing ester group at C6 deactivates the benzene ring, reinforcing the preference for substitution on the pyrrole ring. The regioselectivity of reactions on substituted indoles is a subject of ongoing research, with factors such as the nature of substituents and reaction conditions playing a crucial role researchgate.netbeilstein-journals.orgthieme-connect.com.
Computational and Theoretical Investigations of Methyl 3 Methyl 1h Indole 6 Carboxylate
Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules like Methyl 3-methyl-1H-indole-6-carboxylate. These studies elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The electrostatic potential surface is another important descriptor, mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For indole (B1671886) derivatives, the indole nitrogen and the carbonyl oxygen of the ester group are typically electron-rich sites, while the aromatic rings can exhibit more complex electronic distributions. researchgate.net
Table 1: Calculated Electronic Properties of a Related Indole Derivative (Methyl 1H-indole-3-carboxylate)
| Parameter | Value | Reference |
| HOMO Energy | - | researchgate.net |
| LUMO Energy | - | researchgate.net |
| Energy Gap (ΔE) | - | researchgate.net |
| Dipole Moment | - | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is intimately linked to its biological activity. Conformational analysis of this compound involves identifying its most stable spatial arrangements. This is often achieved by rotating the single bonds within the molecule and calculating the potential energy for each conformation. The resulting potential energy surface reveals the low-energy conformations that the molecule is most likely to adopt.
Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and bonds over time. These simulations can reveal how the molecule behaves in a biological environment, such as in solution or near a protein binding site. For indole derivatives, the orientation of the methyl and carboxylate groups relative to the indole ring system is of particular interest, as it can significantly influence how the molecule fits into a receptor. nih.gov
In Silico Prediction of Biological Activity and Receptor Binding Affinity
Computational methods are increasingly used to predict the biological activities of novel compounds. nih.gov Molecular docking is a prominent technique that simulates the binding of a small molecule (ligand) to the active site of a biological target, typically a protein. nih.govjocpr.com For this compound, docking studies could be performed against various receptors, such as kinases or G-protein coupled receptors, which are common targets for indole-based drugs. nih.govsigmaaldrich.com The docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.
These in silico predictions can help prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov The predicted binding mode can also offer insights into the key interactions between the ligand and the receptor, guiding further optimization of the molecule's structure.
Table 2: Predicted Biological Activities of Indole Derivatives (Illustrative)
| Activity Class | Prediction Score (Pa) | Reference |
| Kinase Inhibitor | > 0.5 | nih.gov |
| GPCR Ligand | > 0.3 | nih.gov |
| Enzyme Inhibitor | > 0.4 | nih.gov |
Note: The "Pa" (probability to be active) score is a common metric in in silico activity prediction. The values presented are for general indole derivatives and serve as an example.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational chemistry can be used to model the step-by-step process of chemical reactions, providing a detailed understanding of the reaction mechanism. This includes identifying transition states, intermediates, and the energy barriers associated with each step. For the synthesis of this compound, computational modeling could be used to investigate the efficiency of different synthetic routes, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com
By understanding the reaction mechanism, chemists can optimize reaction conditions to improve yields and reduce the formation of unwanted byproducts. For instance, theoretical studies can help in selecting the most appropriate catalyst or solvent for a particular transformation. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijpsi.orgresearchgate.netnih.gov In a QSAR study of indole derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for a set of compounds with known biological activity. nih.gov A mathematical model is then developed to relate these descriptors to the observed activity.
These models can then be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound. nih.gov This allows for the rational design of more potent and selective drug candidates. QSPR models, on the other hand, can predict properties like solubility, boiling point, and toxicity, which are important considerations in drug development. japsonline.com
Table 3: Common Descriptors Used in QSAR/QSPR Studies of Indole Derivatives
| Descriptor Type | Example Descriptors |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
Pharmacological and Biological Research Applications of Methyl 3 Methyl 1h Indole 6 Carboxylate Derivatives
Anticancer and Antiproliferative Activities of Indole (B1671886) Carboxylates
The fight against cancer has seen the emergence of indole derivatives as potent agents capable of targeting various hallmarks of cancer. nih.gov Research into indole carboxylates has uncovered their ability to inhibit cancer cell growth, induce programmed cell death, and prevent the formation of new blood vessels that feed tumors.
The cytotoxic potential of indole carboxylate derivatives has been demonstrated across a range of human cancer cell lines. These in vitro studies are crucial for identifying promising anticancer candidates. For instance, newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have been evaluated for their antiproliferative properties. nih.govnih.gov
One of the most effective compounds, a hydrazine-1-carbothioamide derivative targeting the Epidermal Growth Factor Receptor (EGFR), showed significant cytotoxicity against various cancer cell lines. nih.govnih.gov Similarly, an oxadiazole derivative designed to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) also proved to be a potent cytotoxic agent. nih.govnih.gov Another study on indole-2-carboxamides identified derivatives with potent antiproliferative activity, with GI₅₀ values in the nanomolar range, making them more potent than the reference drug erlotinib (B232) against tested cancer cell lines. nih.gov
| Derivative Class | Target | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Hydrazine-1-carbothioamide (4a) | EGFR | HepG2 | 1.13 | nih.gov |
| Hydrazine-1-carbothioamide (4a) | EGFR | HCT-116 | 0.95 | nih.gov |
| Hydrazine-1-carbothioamide (4a) | EGFR | A549 | 1.42 | nih.gov |
| Oxadiazole (6c) | VEGFR-2 | HepG2 | 1.25 | nih.gov |
| Oxadiazole (6c) | VEGFR-2 | HCT-116 | 1.51 | nih.gov |
| Oxadiazole (6c) | VEGFR-2 | A549 | 1.09 | nih.gov |
| Indole-2-carboxamide (Va) | - | - | 0.026 | nih.gov |
| Indole-2-carboxamide (8f) | - | KNS42 (Glioblastoma) | 0.84 | johnshopkins.edu |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition. The table presents a selection of findings.
Beyond simply inhibiting growth, effective anticancer agents should ideally trigger apoptosis, or programmed cell death, in cancer cells. Studies have shown that indole carboxylate derivatives can induce apoptosis and modulate the cell cycle. For example, the most potent hydrazine-1-carbothioamide (4a) and oxadiazole (6c) derivatives were found to induce the extrinsic apoptosis pathway. nih.govnih.gov Flow cytometry analysis revealed that these compounds cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the normal cell division process is a key mechanism of their anticancer effect. Further mechanistic studies showed that these compounds can enhance the expression of pro-apoptotic proteins while blocking anti-apoptotic ones. nih.gov
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.govresearchgate.net Targeting this process is a vital strategy in cancer therapy. Indole derivatives have demonstrated significant anti-angiogenic properties. nih.govtandfonline.com The tyrosine kinase VEGFR-2 is a primary regulator of tumor-induced angiogenesis, and its inhibition is a key therapeutic goal. nih.govrsc.org
Derivatives of indole-6-carboxylate have been specifically designed to inhibit VEGFR-2. nih.govnih.gov Compound 6c , for instance, showed the highest inhibitory activity against the VEGFR-2 enzyme. nih.gov Other indole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division and also implicated in angiogenesis. nih.govtandfonline.com One such compound, 29e , not only inhibited tubulin polymerization with an IC₅₀ of 4.8 µM but also demonstrated potent anti-angiogenic activity in a zebrafish model (IC₅₀ = 3.6 µM). nih.govtandfonline.com This compound significantly inhibited the formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.govtandfonline.com The molecular mechanism often involves the compound binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule networks. nih.govtandfonline.com
A significant challenge in cancer treatment is the dose-dependent toxicity of many chemotherapy drugs. researchgate.net Research suggests that certain indole derivatives can enhance the efficacy of existing therapies, potentially allowing for lower, less toxic doses. A study on colorectal cancer (CRC) explored the effect of indole-3-carboxylic acid in combination with doxorubicin (B1662922) (DOX), a widely used chemotherapy agent. researchgate.net The study found that indole-3-carboxylic acid amplified DOX-induced cellular senescence, a state of irreversible cell growth arrest. researchgate.net This combination therapy led to greater inhibition of cell proliferation and tumor growth in xenograft mouse models compared to DOX alone, suggesting a promising strategy for improving CRC treatment. researchgate.net
Anti-inflammatory and Immunomodulatory Potentials
Indole derivatives have also been investigated for their ability to modulate the immune system and reduce inflammation. Chronic inflammation is a driver of many diseases, and compounds that can control it are of great therapeutic interest.
A study on indole-6-carboxaldehyde (I6CA), a derivative isolated from marine brown algae, revealed significant immunomodulatory properties. nih.govnih.gov I6CA was shown to activate macrophages, enhancing their phagocytic activity. nih.govnih.gov Mechanistically, it stimulates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the nuclear translocation of NF-κB and the increased production of immunomodulatory cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov Other indole derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov A series of indole acetohydrazide derivatives showed significant anti-inflammatory activity in carrageenan-induced paw edema assays, with some compounds exhibiting inhibition comparable to the reference drug indomethacin. nih.gov
Antimicrobial and Antiviral Efficacy
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial and antiviral agents. The indole scaffold is a promising starting point for the development of such drugs. frontiersin.orgnih.gov
In the realm of antibacterial research, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have shown potent activity against a panel of Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.gov Docking studies suggest that these compounds may exert their effect by inhibiting the bacterial enzyme MurB. nih.gov Similarly, indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the MmpL3 transporter. nih.gov
Indole derivatives have also shown significant promise as antiviral agents. nih.gov They have been investigated for activity against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). frontiersin.org More recently, a derivative of 5-methoxyindole-3-carboxylic acid was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and was found to suppress the formation of syncytia induced by the viral spike protein by 89%. nih.govactanaturae.ru
| Derivative Class | Target Organism/Virus | Activity/MIC/EC₅₀ | Reference |
| Indole-2-carboxamide (8g) | M. tuberculosis H37Rv | MIC = 0.32 µM | nih.gov |
| Indole-2-carboxylate (B1230498) (8) | En. cloacae | MIC = 0.004–0.03 mg/mL | nih.gov |
| Indole-2-carboxylate (15) | T. viride | MIC = 0.004–0.06 mg/mL | nih.gov |
| 5-methoxyindole-3-carboxylic acid derivative | SARS-CoV-2 | IC₅₀ = 1.84 µM | actanaturae.ru |
| Tetracyclic Indole (33) | HCV Genotype 1b | EC₅₀ = 15 nM | nih.gov |
MIC: Minimum Inhibitory Concentration. EC₅₀: Half-maximal effective concentration. The table presents a selection of findings.
Antibacterial Spectrum and Mechanisms of Action
Recent studies have highlighted the potent and broad-spectrum antibacterial activity of various derivatives of Methyl 3-methyl-1H-indole-6-carboxylate. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Their activity was reported to be 10 to 50 times greater than that of ampicillin and streptomycin. nih.gov
Notably, Enterobacter cloacae was identified as the most sensitive bacterium, while Escherichia coli and Micrococcus flavus showed the most resistance. nih.gov One of the most active compounds in this series, compound 8, exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL. nih.gov Another study on indole derivatives containing pyridinium (B92312) moieties also reported promising antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo). researchgate.net
The proposed mechanism of action for the antibacterial effects of some of these indole derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that the inhibition of E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis, is a likely mechanism for their antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Derivative Type | Target Bacteria | Key Findings | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | 10-50 fold greater activity than ampicillin and streptomycin. Compound 8 showed MIC of 0.004-0.03 mg/mL. | nih.gov |
| Indole derivatives with pyridinium moieties | Xanthomonas oryzae pv. oryzicola (Xoc), X. oryzae pv. oryzae (Xoo) | Significant protective and curative activities against rice bacterial leaf streak and blight. | researchgate.net |
Antifungal and Antiviral Activities
The therapeutic potential of this compound derivatives extends to antifungal and antiviral applications. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial activity also exhibited good to excellent antifungal properties. nih.gov Their MIC values against various fungal strains were in the range of 0.004–0.06 mg/mL, with compound 15 being the most potent. nih.gov Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov The proposed antifungal mechanism involves the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov
In the realm of antiviral research, various indole derivatives have been investigated for their activity against a range of viruses. nih.gov One study on novel indole-2-carboxylate derivatives revealed broad-spectrum antiviral activity. nih.gov Specifically, compound 8f showed a high selectivity index against Coxsackievirus B3, while compound 14f demonstrated potent inhibitory activity against the influenza A virus. nih.gov Other research has focused on indole derivatives as potential anti-HIV-1 agents and inhibitors of the Chikungunya virus and human varicella-zoster virus. nih.gov
Neuroprotective Effects and Central Nervous System Activity
Indole derivatives have shown promise in the context of neurodegenerative diseases and central nervous system (CNS) injuries. nih.gov The indole structure is a key component of many compounds with CNS activity. researchgate.net Research has indicated that certain indole derivatives can exert neuroprotective effects through various mechanisms, including improving antioxidant activity and modulating inflammatory responses. nih.gov
While direct studies on this compound itself are limited in this area, the broader class of indole derivatives has been explored for its potential in managing conditions like multiple sclerosis and in promoting the survival and proliferation of neural stem cells after injury. nih.gov The ability of tryptamine, a related indole compound, to cross the blood-brain barrier highlights the potential for indole-based compounds to act on the CNS. wikipedia.org
Antioxidant Properties and Reactive Oxygen Species Scavenging
Many indole derivatives have been recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov This antioxidant potential is crucial as ROS are implicated in cellular damage and the development of various diseases. nih.gov The effectiveness of these compounds as antioxidants is often dependent on the type and position of substituents on the indole ring. nih.gov
Studies on C-3 substituted indole derivatives have shown that compounds with a pyrrolidinedithiocarbamate moiety are particularly effective radical scavengers and reducers of Fe³⁺ to Fe²⁺. nih.gov The mechanism of their antioxidant activity is thought to involve both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. nih.gov Furthermore, N-substituted indole-2-carboxylic acid esters have also demonstrated in vitro scavenging activity for reactive oxygen species. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The interaction of this compound derivatives with various enzymes and receptors is a key area of pharmacological research. These interactions underpin their therapeutic effects, including their anticancer properties.
Kinase Inhibition (e.g., EGFR, VEGFR-2)
A significant focus of research has been on the ability of indole derivatives to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. rjpbr.com Specifically, derivatives of indole-6-carboxylate ester have been investigated as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov
One study focused on newly synthesized hydrazine-1-carbothioamide and oxadiazole derivatives of indole. nih.gov Compound 4a, a hydrazine-1-carbothioamide derivative, was identified as a potent inhibitor of EGFR, while compound 6c, an oxadiazole derivative, effectively inhibited VEGFR-2. nih.gov These compounds were found to induce apoptosis in cancer cells and arrest the cell cycle in the G2/M phase. nih.gov Molecular docking studies have helped to elucidate the binding patterns of these compounds within the active sites of EGFR and VEGFR-2. nih.govnih.gov The development of dual EGFR/VEGFR-2 inhibitors is a promising strategy in cancer therapy. nih.gov
Table 2: Kinase Inhibition by Selected Indole Derivatives
| Derivative Type | Target Kinase | Key Findings | Reference |
| Hydrazine-1-carbothioamide derivative (4a) | EGFR | Potent cytotoxic agent, arrests cancer cells in G2/M phase, induces extrinsic apoptosis pathway. | nih.gov |
| Oxadiazole derivative (6c) | VEGFR-2 | Potent cytotoxic agent, arrests cancer cells in G2/M phase, induces extrinsic apoptosis pathway. | nih.gov |
| 2-thioxoimidazolidin-4-one derivatives (6 and 8a) | EGFR/VEGFR-2 | Superior cytotoxic activity compared to sorafenib (B1663141) and erlotinib; potent dual inhibitors. | nih.gov |
Other Biological Target Interactions
Beyond kinase inhibition, indole derivatives interact with a variety of other biological targets. For instance, some indole-based compounds have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov Inhibition of bCSE can enhance the sensitivity of bacteria to antibiotics. nih.gov
Furthermore, indole compounds have been shown to modulate signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are critical in cancer development and progression. nih.gov The ability to interact with and modulate these fundamental cellular processes underscores the broad therapeutic potential of the indole scaffold. The structural diversity of indole derivatives allows for the fine-tuning of their biological activity to target specific enzymes and receptors, making them a continued focus of drug discovery and development efforts. nih.gov
Mechanisms of Action at the Molecular and Cellular Level
Derivatives of this compound have been the subject of significant research to elucidate their mechanisms of action at the molecular and cellular levels. These investigations have revealed that the pharmacological activities of these compounds stem from their ability to interact with specific biological targets, thereby modulating key cellular pathways involved in various diseases, particularly cancer. The core indole structure serves as a versatile scaffold, and modifications at different positions of the indole ring and the carboxylate group have led to the development of derivatives with distinct and targeted molecular functions.
Recent studies have focused on the design of indole-6-carboxylate ester derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that regulate cell growth, differentiation, and survival. nih.gov Dysregulation of RTK activity is a common feature in many types of cancer, making them important therapeutic targets. nih.gov
Specifically, two new classes of indole derivatives, hydrazine-1-carbothioamide and oxadiazole, have been synthesized to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Molecular docking studies have provided insights into the binding patterns of these derivatives within the active sites of EGFR and VEGFR-2. nih.gov The in vitro anti-proliferative properties of these compounds have been evaluated, with certain derivatives demonstrating potent cytotoxic effects against various cancer cell lines. nih.gov
The most effective cytotoxic agents identified in these studies were found to arrest cancer cells in the G2/M phase of the cell cycle and to induce apoptosis through the extrinsic pathway. nih.gov This indicates that these derivatives interfere with the mitotic process and trigger programmed cell death in cancer cells. The inhibition of EGFR and VEGFR-2 tyrosine kinase activity by these compounds disrupts the downstream signaling cascades that promote tumor growth and angiogenesis. nih.gov
The following interactive data table summarizes the detailed research findings on the mechanisms of action of this compound derivatives at the molecular and cellular level.
| Derivative Class | Molecular Target | Mechanism of Action | Cellular Effect | Reference |
|---|---|---|---|---|
| Hydrazine-1-carbothioamide Derivatives | Epidermal Growth Factor Receptor (EGFR) | Inhibition of tyrosine kinase activity | Cell cycle arrest at G2/M phase, induction of extrinsic apoptosis pathway | nih.gov |
| Oxadiazole Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition of tyrosine kinase activity | Cell cycle arrest at G2/M phase, induction of extrinsic apoptosis pathway, anti-angiogenic potential | nih.gov |
| Indolyl Carboxylic Acid Amides | Dopamine D3 Receptor | Selective ligand binding | Modulation of dopaminergic neurotransmission | nih.gov |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | E. coli MurB, 14a-lanosterol demethylase (CYP51) | Enzyme inhibition | Antibacterial and antifungal activity | nih.gov |
The broader family of indole derivatives has been recognized for its potential to target a wide array of biological molecules involved in cancer progression. nih.gov These mechanisms include the disruption of microtubule dynamics through inhibition of tubulin polymerization, interference with DNA replication and repair by inhibiting DNA topoisomerases, and epigenetic modifications through the inhibition of histone deacetylases (HDACs). nih.gov While these mechanisms have been established for the wider class of indole compounds, they represent plausible avenues of investigation for derivatives of this compound.
Applications in Advanced Materials Science and Chemical Technologies
Development of Novel Materials and Polymers with Indole (B1671886) Carboxylate Units
The incorporation of indole carboxylate units, such as Methyl 3-methyl-1H-indole-6-carboxylate, into polymer chains is an area of growing interest for creating materials with unique and desirable properties. The indole moiety itself can impart hydrophobicity, thermal stability, and specific optical and electronic characteristics to the resulting polymer.
The chemical properties of polymers derived from indole carboxylates can be precisely tailored to enhance their performance in various applications. The indole ring system contributes to the polymer's rigidity and can facilitate charge transport, making these materials suitable for electronic applications. For instance, poly(indole-6-carboxylic acid), a related derivative, has been used to create copolymers with other conducting polymers like poly(2,2′-bithiophene). mdpi.com The resulting copolymer, P(Inc-co-bT), demonstrates unique spectroelectrochemical properties, including high optical contrast and coloring efficiency, which are crucial for applications in electrochromic devices. mdpi.com
The presence of the methyl ester group in this compound offers a site for further chemical modification, allowing for the fine-tuning of the polymer's solubility, cross-linking capabilities, and interaction with other materials. This tunability is essential for developing materials with optimized performance for specific applications. Research into poly(N-arylene diindolylmethane)s (PMDINs), another class of indole-based polymers, has shown that these materials can exhibit high molecular weights, good thermal stability with decomposition temperatures exceeding 377°C, and strong solid-state fluorescence. rsc.org
Table 1: Properties of Indole-Based Polymers
| Property | Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) (P(Inc-co-bT)) | Poly(N-arylene diindolylmethane)s (PMDINs) |
| Key Monomer Unit | Indole-6-carboxylic acid and 2,2′-bithiophene | 3,3′-diindolylmethane |
| Notable Property | High optical contrast and coloring efficiency mdpi.com | High thermal stability and strong solid-state fluorescence rsc.org |
| Potential Application | Electrochromic devices mdpi.com | Light-emitting materials, electroactive materials rsc.org |
This table presents data for polymers derived from related indole compounds to illustrate the potential properties of polymers incorporating this compound.
The unique properties of indole-based polymers make them attractive for the development of advanced coatings and functional surfaces. Their inherent hydrophobicity can be utilized to create water-repellent surfaces, while their potential for electrochemical activity opens up possibilities for smart coatings that can change color or other properties in response to an electrical stimulus. mdpi.com
The exploration of Methyl Indole-6-carboxylate in the development of novel coatings aims to leverage these characteristics to create surfaces with improved durability and performance. chemimpex.com The ability to tailor the chemical structure of the indole precursor allows for the design of coatings with specific functionalities, such as anti-fouling, anti-corrosion, or sensory capabilities.
Design and Synthesis of Fluorescent Probes for Biological Imaging
Indole derivatives are well-known for their fluorescent properties, with the indole ring of the amino acid tryptophan being a primary contributor to the intrinsic fluorescence of proteins. researchgate.net This inherent fluorescence has led to the extensive use of indole derivatives in the design and synthesis of fluorescent probes for biological imaging. These probes can be designed to respond to specific biological analytes or changes in the cellular environment, such as pH. mdpi.com
The synthesis of fluorescent probes often involves modifying the indole scaffold to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov The substitution pattern on the indole ring plays a crucial role in determining these properties. For example, the introduction of a methyl carboxylate group can significantly influence the fluorescence quantum yield. nih.gov
In the synthesis of fluorescent nucleoside analogues, a methyl carboxylate-substituted indole was found to have a significantly higher quantum yield compared to a cyano-substituted analogue. nih.gov This highlights the potential of using this compound as a core structure or an intermediate in the development of highly sensitive fluorescent probes for visualizing biological processes. nih.govlabinsights.nl
Table 2: Photophysical Properties of Substituted Indole Nucleoside Analogues
| Compound | Key Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Analogue 1 | 4-Cyano | 305 | 450 | 0.015 ± 0.001 |
| Analogue 2 | 4-Methyl carboxylate | 310 | 455 | 0.083 ± 0.001 |
| Analogue 3 | 4-Carboxylic acid | 310 | 455 | 0.53 ± 0.01 |
This table is based on data for related indole-4-carboxylate nucleosides to illustrate the influence of the methyl carboxylate group on fluorescent properties. nih.gov
Role in Agrochemical Development and Crop Protection
The indole scaffold is a common motif in a variety of biologically active natural products and synthetic compounds, including those with applications in agriculture. chemimpex.com Derivatives of indole have been explored for their potential as pesticides and herbicides, contributing to the development of new crop protection strategies. chemimpex.com
Research into indole derivatives has revealed their potential as active ingredients in agrochemicals. For instance, a related compound, Methyl 3-Thiocyanato-1H-Indole-6-Carboxylate, is utilized in the formulation of agrochemicals, with potential applications as a pesticide or herbicide. chemimpex.com
Furthermore, studies on indole-3-carboxylic acid derivatives have demonstrated significant herbicidal activity. nih.gov These compounds can act as antagonists of the auxin receptor protein TIR1, disrupting plant growth and development. nih.gov In greenhouse studies, certain indole-3-carboxylic acid derivatives exhibited excellent inhibition of both dicotyledonous and monocotyledonous weeds. nih.govfrontiersin.org This suggests that this compound, as a related indole carboxylate, could serve as a lead structure for the development of novel herbicides.
Table 3: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
| Compound | Target Weed | Inhibition Rate at 100 mg/L (Root) | Inhibition Rate at 10 mg/L (Root) |
| 10d | Rape (B. napus) | 96% | 92% |
| 10h | Rape (B. napus) | 95% | 93% |
| 10d | Barnyard grass (E. crus-galli) | Good to excellent | Not specified |
| 10h | Barnyard grass (E. crus-galli) | Good to excellent | Not specified |
This table presents data for related indole-3-carboxylic acid derivatives to illustrate the potential herbicidal activity of compounds based on the indole carboxylate scaffold. nih.gov
The development of new agrochemicals necessitates a thorough evaluation of their environmental impact and sustainability. The environmental fate of a pesticide, including its persistence in soil and water, potential for bioaccumulation, and breakdown products, are critical considerations. orst.edufrontiersin.org
The properties of an indole-based pesticide, such as its water solubility and soil adsorption coefficient, will determine its mobility in the environment. pesticidestewardship.org Highly soluble compounds may have a greater potential to leach into groundwater, while those that strongly adsorb to soil particles may be less mobile but more persistent. pesticidestewardship.orgmdpi.com The degradation of the pesticide can occur through various mechanisms, including photolysis (breakdown by sunlight), hydrolysis (reaction with water), and microbial activity in the soil. orst.edu
For indole-based agrochemicals derived from this compound, it would be crucial to assess these environmental parameters. The goal is to design molecules that are effective against target pests or weeds while having minimal adverse effects on non-target organisms and the broader ecosystem. mdpi.com Sustainable agrochemical design also involves considering the use of greener synthesis methods, such as mechanochemistry, to reduce the environmental footprint of production. rsc.org
Catalytic Applications in Organic Synthesis
While direct catalytic applications of this compound are not extensively documented in current literature, its structural framework is integral to the development of more complex molecules that participate in catalytic processes. The indole nucleus itself is a common scaffold in ligands for transition metal catalysts. Research into related indole derivatives has shown their utility in various catalytic reactions.
For instance, derivatives of indole-3-carboxylate (B1236618) have been synthesized using palladium-catalyzed intramolecular oxidative coupling, a process that highlights the reactivity of the indole core and its amenability to forming new chemical bonds. mdpi.com Furthermore, copper(II) has been employed as a catalyst for the efficient synthesis of 1-methyl-1H-indole-3-carboxylate derivatives through cross-dehydrogenative coupling. thieme-connect.com
The functional groups on this compound, namely the N-H group, the ester, and the aromatic ring, present multiple sites for modification to create novel ligands or organocatalysts. The potential for this compound to act as a precursor to a catalytically active species is an area of ongoing interest in synthetic chemistry. The development of borane-based catalysts for the N-carboxamidation of indoles further underscores the catalytic relevance of this class of compounds. cardiff.ac.uk
Utilization as Research Reagents and Analytical Standards
This compound is readily available from various chemical suppliers, indicating its widespread use as a research reagent and a fundamental building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its role as a starting material is crucial for the synthesis of more complex molecules with potential biological or material science applications. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are frequently synthesized to explore structure-activity relationships. rsc.org
The availability of this compound with high purity, often at 98%, suggests its suitability for use as an analytical standard. sigmaaldrich.com In analytical chemistry, reference standards are essential for the qualitative and quantitative analysis of chemical substances. sigmaaldrich.com They are used to calibrate instruments, validate analytical methods, and ensure the accuracy and reliability of experimental results. While specific certifications as a primary reference material for this compound are not broadly published, its consistent availability in a high-purity solid form makes it a candidate for such applications in chromatographic and spectroscopic analyses.
Table 1: Commercial Availability and Physical Properties
| Property | Value | Reference |
| CAS Number | 184151-49-3 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₁NO₂ | sigmaaldrich.com |
| Purity | 98% | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg | sigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Applications in Proteomics Research
Direct applications of this compound in proteomics research are not yet prominent in the scientific literature. However, the indole-6-carboxylic acid scaffold, to which this compound is a methyl ester derivative, is a subject of significant interest in chemical biology and medicinal chemistry, fields that heavily intersect with proteomics.
Recent studies have explored indole-6-carboxylic acid derivatives as potential antiproliferative agents that target key proteins in cancer signaling pathways. nih.gov Specifically, these derivatives have been synthesized and investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy. nih.gov The research involved molecular docking studies to understand the binding patterns of these indole derivatives to their protein targets, a common technique in proteomics and drug discovery. nih.gov
Furthermore, the indole nucleus is a core component of the amino acid tryptophan, making indole derivatives like this compound interesting candidates for fragment-based ligand discovery in proteomics. nih.govnih.gov Tryptamine, a related indole compound, is known to interact with serotonin (B10506) receptors, demonstrating the potential for indole structures to bind to protein targets. wikipedia.org While research has not yet specifically implicated this compound, its structural similarity to biologically active indoles suggests it could serve as a valuable tool or building block for developing chemical probes to study protein function and interactions in the future.
Table 2: Related Indole Compounds in Biological Research
| Compound | Biological Target/Application | Reference |
| Indole-6-carboxylic acid derivatives | EGFR and VEGFR-2 inhibitors | nih.gov |
| Indole-3-carboxylic acid | Enhancement of doxorubicin's anti-cancer potency | researchgate.net |
| Tryptamine | Serotonin receptor agonist | wikipedia.org |
Future Research Directions and Translational Perspectives
Emerging Synthetic Strategies for Complex Indole (B1671886) Scaffolds
The construction of complex indole scaffolds, including those derived from Methyl 3-methyl-1H-indole-6-carboxylate, is a dynamic area of research. Traditional methods like the Fischer indole synthesis are often hampered by harsh reaction conditions and the need for hazardous precursors. rsc.org Consequently, chemists are actively developing milder and more efficient synthetic routes.
Recent advancements include:
Multicomponent Reactions (MCRs): An innovative two-step MCR has been developed to assemble the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds under mild conditions in ethanol (B145695) without a metal catalyst, offering a sustainable alternative to classical syntheses. rsc.org
Catalytic Cyclizations: Transition metals like palladium and rhodium are successfully employed in the synthesis of functionalized indoles. derpharmachemica.com For instance, Pd(II)-catalyzed cascade reactions of o-methylphenyl isocyanides with aryl halides yield 2-arylindoles. derpharmachemica.com Similarly, Rhodium-catalyzed reductive cyclizations and couplings of acetanilides with alkynes provide access to diverse indole structures. derpharmachemica.com
Divergent Synthesis: A notable strategy involves the use of a single catalyst to generate different product scaffolds from similar starting materials. For example, a Zn(II)-catalyzed divergent synthesis of fused indolines through cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported, where the substituents on the substrates dictate the reaction pathway. polimi.it
These emerging strategies pave the way for the efficient and diverse synthesis of complex molecules based on the this compound framework.
Advanced Biological Screening and Target Deconvolution Methodologies
Identifying the biological targets of indole derivatives is crucial for understanding their mechanism of action and for drug development. Phenotype-based screening, which identifies compounds that produce a desired effect in cells or organisms, is a powerful approach. nih.gov However, the subsequent identification of the molecular target, a process known as target deconvolution, can be challenging. researchgate.net
Several advanced methodologies are employed for this purpose:
Affinity Chromatography: This widely used technique involves immobilizing the small molecule (the "ligand") on a solid support to capture its binding partners from a complex mixture of proteins. nih.govtechnologynetworks.com The bound proteins are then eluted and identified, typically by mass spectrometry. technologynetworks.com
Expression Cloning: Techniques like phage display present libraries of proteins on the surface of bacteriophages. These libraries are then screened against the immobilized small molecule to identify interacting proteins. technologynetworks.com
Protein Microarrays: These arrays feature a large number of purified proteins immobilized on a solid surface, allowing for the high-throughput screening of interactions with a labeled small molecule. researchgate.nettechnologynetworks.com
Cellular Thermal Shift Assay (CETSA®): This label-free method assesses the thermal stability of proteins in the presence of a compound. Ligand binding often stabilizes a protein, leading to a shift in its melting temperature, which can be detected to identify targets. drughunter.com
Biochemical Suppression: This approach identifies drug targets by observing the reversal of a small molecule's inhibitory effect in a protein extract. technologynetworks.com
These sophisticated techniques are essential for elucidating the biological activities of novel indole carboxylates.
Integration of Artificial Intelligence and Machine Learning in Indole Carboxylate Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the analysis of vast datasets and enabling predictive modeling. nih.govnih.gov In the context of indole carboxylate research, these technologies offer significant potential.
Key applications of AI and ML include:
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, aiding in the design of new indole-based drug candidates. mdpi.com
Virtual Screening: ML models can be trained on large datasets of known drug-target interactions to predict the activity of new compounds, significantly speeding up the initial screening process. nih.gov
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with a higher probability of success in clinical trials. nih.gov
Predicting Protein Structure: Advanced AI tools like AlphaFold can predict the three-dimensional structure of proteins from their amino acid sequence, which is crucial for understanding drug-target interactions. nih.gov
The integration of AI and ML is poised to significantly enhance the efficiency and success rate of research and development involving indole carboxylates.
Development of Structure-Guided Drug Design Approaches
Structure-guided drug design relies on the three-dimensional structural information of a biological target to design and optimize ligands. This rational approach is instrumental in developing potent and selective drugs.
For indole derivatives, this process often involves:
X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural data of the target protein and its complex with a ligand, revealing key interactions.
Molecular Modeling and Docking: Computational methods are used to predict the binding mode and affinity of a ligand to its target. nih.gov This allows for the in-silico screening of virtual compound libraries and the rational design of modifications to improve binding.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the chemical features essential for its function. nih.gov This information is then used to refine the design of more potent and specific molecules.
A multi-target-directed ligand (MTDL) strategy is also being explored, where a single molecule is designed to interact with multiple targets involved in a disease, such as in the development of treatments for Alzheimer's disease. nih.gov
Exploration of New Application Areas in Diverse Scientific Fields
The versatile nature of the indole scaffold suggests that derivatives of this compound could find applications beyond traditional pharmaceuticals.
Potential new areas of exploration include:
Agrochemicals: Indole derivatives can serve as intermediates in the production of effective pest control agents. chemimpex.com For example, indole-3-acetic acid is a plant hormone, and synthetic analogs can be used as plant growth regulators. mdpi.com
Materials Science: The unique electronic properties of the indole ring make it a candidate for creating novel materials with applications in electronics, such as organic semiconductors. chemimpex.comchim.it
Biochemical Probes: Functionalized indole derivatives can be used as tools to study cellular processes and disease mechanisms. chemimpex.com
The continued exploration of the chemical and physical properties of these compounds will likely uncover further applications in a wide range of scientific disciplines.
Challenges and Opportunities in the Commercialization of Indole Carboxylate-Based Technologies
Despite the immense potential of indole carboxylates, several challenges must be addressed for their successful commercialization.
Challenges:
High Development Costs: The process of bringing a new drug to market is incredibly expensive and time-consuming. mdpi.com
Drug Resistance: The emergence of drug-resistant pathogens and cancer cells is a major hurdle in the development of new therapeutics. nih.govacs.org
Manufacturing and Scalability: Developing cost-effective and scalable synthetic routes for complex indole derivatives is a significant challenge. rsc.org
Intellectual Property: Securing robust patent protection for novel compounds and their applications is crucial for commercial viability.
Opportunities:
Unmet Medical Needs: There is a constant demand for new and effective treatments for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders, where indole derivatives have shown promise. mdpi.com
Technological Advancements: Innovations in synthesis, screening, and computational design are accelerating the discovery and development process. nih.govnih.gov
Biotechnology and Agriculture: The potential applications of indole derivatives in agriculture and as biostimulants present new commercial avenues. mdpi.com
Overcoming these challenges while capitalizing on the opportunities will be key to translating the scientific potential of this compound and its derivatives into tangible technologies that benefit society.
Q & A
Q. How is Methyl 3-methyl-1H-indole-6-carboxylate synthesized, and what are the critical parameters for optimizing yield and purity?
Methodological Answer: The synthesis typically involves esterification of the corresponding indole carboxylic acid. For example, a similar compound (1-methyl-1H-indole-3-carboxylate) was synthesized by refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄. Critical parameters include:
- Reaction time : Extended reflux (e.g., overnight) ensures complete esterification.
- Acid catalyst : H₂SO₄ or other Brønsted acids enhance reaction efficiency.
- Purification : Recrystallization from methanol improves purity, as confirmed by TLC monitoring .
For derivatives, electrophilic substitution (e.g., iodination) may require controlled temperature and solvent selection (e.g., dichloromethane) to direct regioselectivity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Methodological Answer:
- IR spectroscopy : The ester carbonyl (C=O) stretch appears near 1704 cm⁻¹, while N-H vibrations (indole) are observed at ~3400 cm⁻¹ .
- UV-Vis : Absorbance maxima (e.g., λmax = 297 nm in methanol) reflect π→π* transitions in the conjugated indole system .
- NMR : ¹H NMR resolves substituent effects (e.g., methyl groups at δ 2.5–3.0 ppm; ester methoxy at δ 3.8–4.0 ppm). ¹³C NMR confirms the ester carbonyl at ~165–170 ppm.
- X-ray crystallography : Resolves spatial arrangement, as seen in analogous indole derivatives with hydrogen-bonded chains along crystallographic axes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) aid in understanding the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electrophilic substitution sites by analyzing Fukui indices. The methyl group at position 3 and ester at position 6 may sterically hinder or electronically direct reactions .
- Molecular dynamics : Simulates solvation effects and stability in biological membranes, aiding drug design. For example, logP values (~2.17) suggest moderate lipophilicity, validated by simulations .
- Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Multi-dataset validation : Collect data at varying temperatures/resolutions to assess thermal motion and disorder.
- Software tools : Use SHELXL for refinement, particularly for high-resolution or twinned data. SHELXPRO interfaces with macromolecular applications for cross-validation .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., N-H···O bonds) stabilize crystal packing; discrepancies may arise from solvent inclusion or polymorphism .
Q. How do steric/electronic effects of substituents influence reactivity in substitution reactions?
Methodological Answer:
- Steric effects : The 3-methyl group may hinder electrophilic attack at position 2 or 4, favoring substitutions at position 5 or 7.
- Electronic effects : The electron-withdrawing ester group at position 6 deactivates the indole ring, directing electrophiles to meta/para positions.
- Case study : Iodination of analogous indoles uses iodine/oxidant systems in dichloromethane, with regioselectivity confirmed by NMR .
Q. What are best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group. Desiccants (e.g., silica gel) prevent moisture uptake .
- Stability assays : Monitor purity via HPLC under accelerated degradation conditions (e.g., 40°C/75% RH).
- Handling : Use anhydrous solvents in reactions to minimize ester hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
